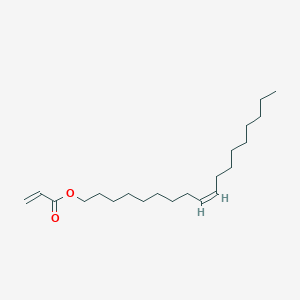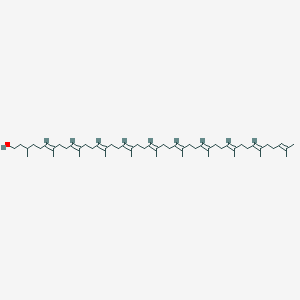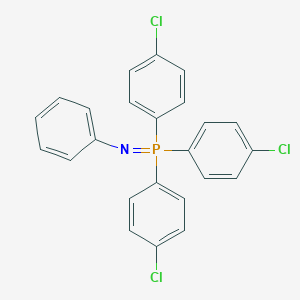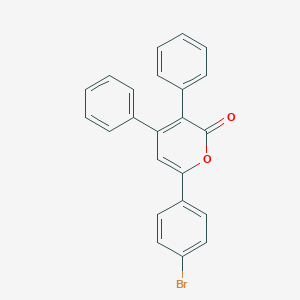
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, also known as BDP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyranone family of compounds and has been found to exhibit a range of interesting biological activities. In
Mecanismo De Acción
The mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that promote inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in these cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for lab experiments is its well-established synthesis method, which allows researchers to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied in the literature, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. One area of interest is the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthesis methods for 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, which may allow for the production of more potent analogs. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one and its effects on different cell types and biological processes.
Conclusion:
In conclusion, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has many advantages for lab experiments, including its well-established synthesis method and extensive literature on its properties and potential applications. There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, including the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs and new synthesis methods.
Métodos De Síntesis
The synthesis of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one involves the condensation of 4-bromobenzaldehyde with 1,3-diphenylpropane-1,3-dione in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments.
Aplicaciones Científicas De Investigación
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. These properties make 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
14966-77-9 |
|---|---|
Nombre del producto |
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one |
Fórmula molecular |
C23H15BrO2 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C23H15BrO2/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(25)26-21)18-9-5-2-6-10-18/h1-15H |
Clave InChI |
AAUMHADTYZZYHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
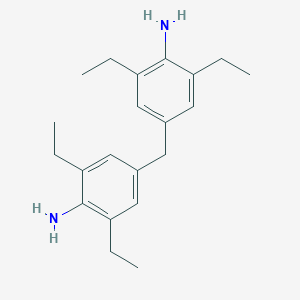
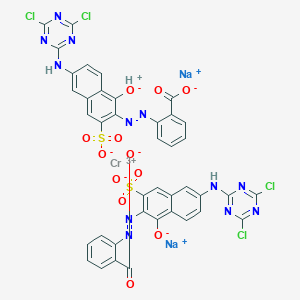
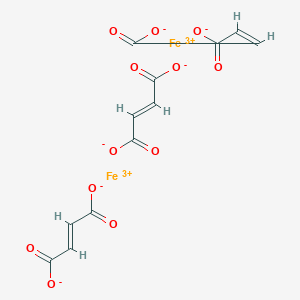
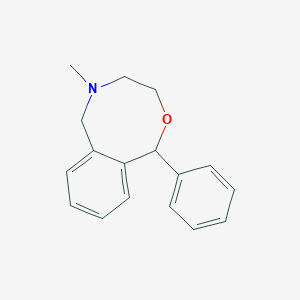

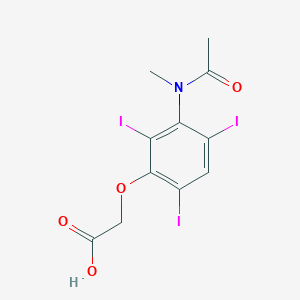



![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
